molecular formula C12H12N4O2 B11800400 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11800400
M. Wt: 244.25 g/mol
InChI Key: RNMXSUAWLFPUAG-UHFFFAOYSA-N
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Description

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization and alkylation reactions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as halogens or alkylating agents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures.

Scientific Research Applications

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: The compound may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c1-7-14-9-4-2-3-8(9)11(15-7)16-5-10(12(17)18)13-6-16/h5-6H,2-4H2,1H3,(H,17,18)

InChI Key

RNMXSUAWLFPUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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